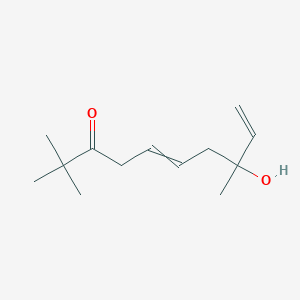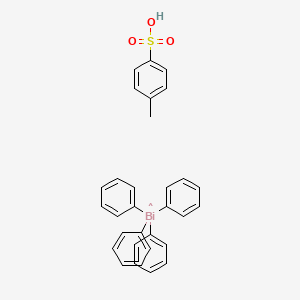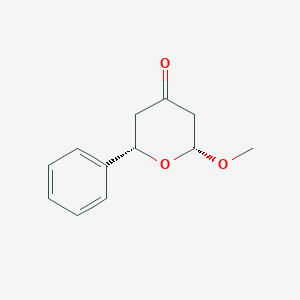
(2R,6S)-2-methoxy-6-phenyloxan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-2-methoxy-6-phenyloxan-4-one is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a six-membered oxane ring with a methoxy group at the second position and a phenyl group at the sixth position. The specific stereochemistry of the compound, denoted by (2R,6S), indicates the spatial arrangement of the substituents, which is crucial for its reactivity and interaction with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-methoxy-6-phenyloxan-4-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the cyclization of appropriate precursors. For instance, the reaction of a phenyl-substituted aldehyde with a methoxy-substituted epoxide in the presence of a chiral catalyst can yield the desired oxane derivative with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2R,6S)-2-methoxy-6-phenyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The oxane ring can be reduced to form a dihydro derivative, altering the ring’s saturation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Introduction of various substituents onto the phenyl ring, depending on the reagents used.
科学研究应用
(2R,6S)-2-methoxy-6-phenyloxan-4-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific stereochemical requirements.
作用机制
The mechanism of action of (2R,6S)-2-methoxy-6-phenyloxan-4-one involves its interaction with molecular targets through its chiral centers. The specific stereochemistry allows it to bind selectively to enzymes or receptors, influencing biological pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity, enabling it to modulate biochemical processes effectively.
相似化合物的比较
Similar Compounds
(2S,6R)-2-methoxy-6-phenyloxan-4-one: The enantiomer of the compound with opposite stereochemistry.
(2R,6S)-2,6-dimethoxyoxan-4-one: A similar compound with an additional methoxy group at the sixth position.
(2R,6S)-2-methoxy-6-(p-tolyl)oxan-4-one: A derivative with a p-tolyl group instead of a phenyl group.
Uniqueness
(2R,6S)-2-methoxy-6-phenyloxan-4-one is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and derivatives. The presence of both methoxy and phenyl groups in a defined spatial arrangement allows for selective binding and reactivity, making it valuable in various applications.
属性
CAS 编号 |
85613-00-9 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
(2R,6S)-2-methoxy-6-phenyloxan-4-one |
InChI |
InChI=1S/C12H14O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1 |
InChI 键 |
FYRNYBSGXQCYHG-NWDGAFQWSA-N |
手性 SMILES |
CO[C@H]1CC(=O)C[C@H](O1)C2=CC=CC=C2 |
规范 SMILES |
COC1CC(=O)CC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


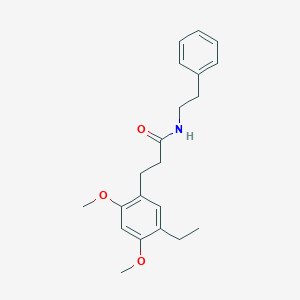
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
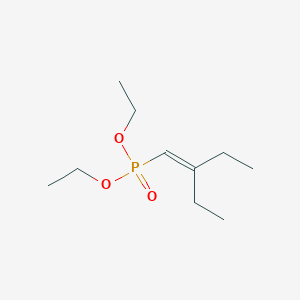

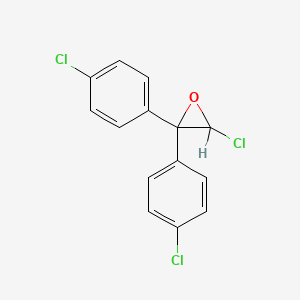
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
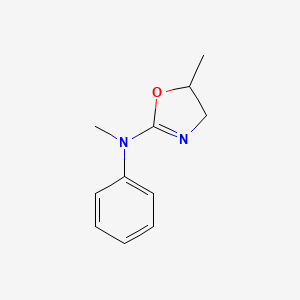
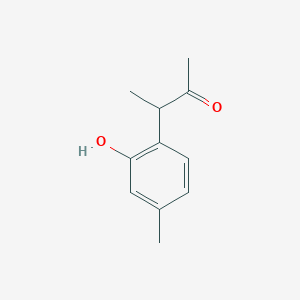
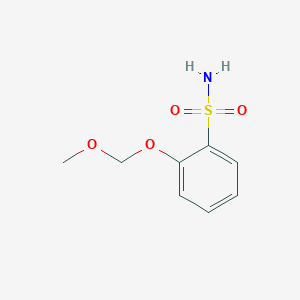
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
